molecular formula C13H19NO B1292793 4-(2-(Piperidin-2-yl)ethyl)phenol CAS No. 408312-63-0

4-(2-(Piperidin-2-yl)ethyl)phenol

Cat. No.: B1292793
CAS No.: 408312-63-0
M. Wt: 205.3 g/mol
InChI Key: WRXOKPCLHZVBOM-UHFFFAOYSA-N
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Description

4-(2-(Piperidin-2-yl)ethyl)phenol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(2-(Piperidin-2-yl)ethyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, piperidine derivatives, including this compound, are known to inhibit tubulin polymerization, which is crucial for cell division . This compound also interacts with cytochrome P450 enzymes, affecting their metabolic activity . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in pharmacological applications.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can bind to specific sites on enzymes and proteins, leading to their inhibition or activation . For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites . This binding interaction can result in changes in gene expression and subsequent cellular responses. Additionally, this compound can modulate the activity of transcription factors, further influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that the compound can have sustained effects on cellular processes, such as prolonged inhibition of cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, including hydroxylation and conjugation reactions . These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetic profile. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and its ability to reach target sites within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This subcellular localization can affect the compound’s interactions with biomolecules and its overall efficacy. For example, localization to the nucleus can enhance the compound’s ability to modulate gene expression, while localization to the mitochondria can impact cellular metabolism .

Properties

IUPAC Name

4-(2-piperidin-2-ylethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-8-5-11(6-9-13)4-7-12-3-1-2-10-14-12/h5-6,8-9,12,14-15H,1-4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXOKPCLHZVBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648165
Record name 4-[2-(Piperidin-2-yl)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408312-63-0
Record name 4-[2-(Piperidin-2-yl)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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